molecular formula C18H19F3N4O2 B2408461 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775331-97-9

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2408461
CAS No.: 1775331-97-9
M. Wt: 380.371
InChI Key: CBLUZTQMCWQHIE-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

    Phenoxyacetylation: The final step involves the acylation of the piperazine nitrogen with phenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenoxyacetyl and piperazine moieties contribute to its biological activity.

Properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-13-22-15(18(19,20)21)11-16(23-13)24-7-9-25(10-8-24)17(26)12-27-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLUZTQMCWQHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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